Diethyl (5-formylfuran-2-yl)phosphonate Diethyl (5-formylfuran-2-yl)phosphonate
Brand Name: Vulcanchem
CAS No.: 213124-94-8
VCID: VC2667603
InChI: InChI=1S/C9H13O5P/c1-3-12-15(11,13-4-2)9-6-5-8(7-10)14-9/h5-7H,3-4H2,1-2H3
SMILES: CCOP(=O)(C1=CC=C(O1)C=O)OCC
Molecular Formula: C9H13O5P
Molecular Weight: 232.17 g/mol

Diethyl (5-formylfuran-2-yl)phosphonate

CAS No.: 213124-94-8

Cat. No.: VC2667603

Molecular Formula: C9H13O5P

Molecular Weight: 232.17 g/mol

* For research use only. Not for human or veterinary use.

Diethyl (5-formylfuran-2-yl)phosphonate - 213124-94-8

Specification

CAS No. 213124-94-8
Molecular Formula C9H13O5P
Molecular Weight 232.17 g/mol
IUPAC Name 5-diethoxyphosphorylfuran-2-carbaldehyde
Standard InChI InChI=1S/C9H13O5P/c1-3-12-15(11,13-4-2)9-6-5-8(7-10)14-9/h5-7H,3-4H2,1-2H3
Standard InChI Key OENWRUJQHNQBRU-UHFFFAOYSA-N
SMILES CCOP(=O)(C1=CC=C(O1)C=O)OCC
Canonical SMILES CCOP(=O)(C1=CC=C(O1)C=O)OCC

Introduction

Chemical Properties and Structure

Diethyl (5-formylfuran-2-yl)phosphonate is characterized by its unique molecular structure that contains a furan ring with a formyl group at the 5-position and a diethylphosphonate group at the 2-position. This compound has been registered with the Chemical Abstracts Service (CAS) number 213124-94-8 .

Basic Properties

The basic physicochemical properties of Diethyl (5-formylfuran-2-yl)phosphonate are summarized in Table 1.

PropertyValue
CAS Number213124-94-8
Molecular FormulaC₉H₁₃O₅P
Molecular Weight232.17 g/mol
DensityNot available
Boiling Point340.6±27.0 °C
Melting PointNot available
Flash PointNot available
Storage ConditionRoom Temperature

Table 1: Physicochemical properties of Diethyl (5-formylfuran-2-yl)phosphonate

Structural Characteristics

The compound features a 2,5-disubstituted furan ring, which is a five-membered heterocyclic aromatic compound containing an oxygen atom. The formyl group (CHO) at the 5-position provides an aldehyde functionality, while the diethylphosphonate group at the 2-position contains phosphorus bonded to two ethoxy groups and a carbon atom of the furan ring, with an additional oxygen forming a phosphoryl (P=O) bond .

Chemical Identifiers

Several chemical identifiers for Diethyl (5-formylfuran-2-yl)phosphonate are available to facilitate its recognition in chemical databases:

  • SMILES Code: O=CC1=CC=C(P(OCC)(OCC)=O)O1

  • Synonyms: 5-diethylphosphono-2-furaldehyde, diethyl 5-formylfuran-2-phosphonate, 2-furaldehyde-5-diethylphosphonate

Biological Activity and Applications

Diethyl (5-formylfuran-2-yl)phosphonate has demonstrated significant biological activity, primarily as an enzyme inhibitor.

Enzyme Inhibitory Properties

According to the available research, this compound acts as a potent inhibitor of adenine phosphoribosyltransferase, a key enzyme involved in purine metabolism in the human liver. The inhibitory effect appears to be highly specific, with no reported inhibitory effect on other enzymes .

Mechanism of Action

The compound binds to the active site of adenine phosphoribosyltransferase with high specificity, where it functions as a hydrophobic inhibitor. This binding mechanism has been studied using crystallization and molecular modeling techniques to better understand the interaction between the inhibitor and the enzyme's active site .

Structural Analysis and Characterization

Various analytical techniques have been employed to characterize Diethyl (5-formylfuran-2-yl)phosphonate and understand its structure-function relationships.

Crystallography Studies

The compound has been crystallized to determine its three-dimensional structure, which has provided valuable insights into how it interacts with its target enzyme. These crystallographic studies are essential for understanding the structural basis of the compound's biological activity .

Molecular Modeling

Molecular modeling studies have been performed to investigate the binding of Diethyl (5-formylfuran-2-yl)phosphonate to the active site of adenine phosphoribosyltransferase. These computational approaches help elucidate the specific interactions that govern the compound's inhibitory properties and provide guidance for the development of more potent or selective analogs .

Comparative Analysis with Related Compounds

To better understand the unique properties of Diethyl (5-formylfuran-2-yl)phosphonate, it is valuable to compare it with structurally related compounds.

Comparison with Other Furan Derivatives

The furan moiety is present in many biologically active compounds and provides a versatile scaffold for drug development. 5-Hydroxymethylfurfural (HMF), which can be obtained from carbohydrates, has been identified as a promising bio-platform molecule for various applications . The formyl group in Diethyl (5-formylfuran-2-yl)phosphonate, similar to that in HMF, provides a reactive site for further functionalization.

Related Phosphonate-Containing Compounds

Other dialkyl phosphonates have demonstrated various biological activities. For example, dialkyl 2-oxo-2H-1-benzopyran-3-phosphonates (coumarin phosphonates) have been extensively studied for their potential pharmaceutical applications . The phosphonate group in these compounds, as in Diethyl (5-formylfuran-2-yl)phosphonate, often contributes to their ability to interact with enzymatic active sites.

Analytical Detection Methods

Given the importance of detecting and quantifying Diethyl (5-formylfuran-2-yl)phosphonate and related compounds in various contexts, several analytical methods have been developed.

Chromatographic Methods

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are likely employed for the detection and quantification of Diethyl (5-formylfuran-2-yl)phosphonate in reaction mixtures or biological samples, as is common for similar compounds .

Future Research Directions

Based on the current understanding of Diethyl (5-formylfuran-2-yl)phosphonate, several avenues for future research can be identified.

Structure-Activity Relationship Studies

Further exploration of structure-activity relationships through the synthesis of structural analogs could help identify more potent or selective inhibitors of adenine phosphoribosyltransferase. Modifications of the furan ring, the formyl group, or the phosphonate moiety might yield compounds with enhanced biological activities or improved pharmacokinetic properties.

Development of Pharmaceutical Applications

The specific enzyme inhibitory properties of Diethyl (5-formylfuran-2-yl)phosphonate warrant further investigation into its potential as a pharmaceutical agent. This would involve studies of its pharmacokinetics, toxicity, and efficacy in relevant disease models, particularly those involving disorders of purine metabolism.

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